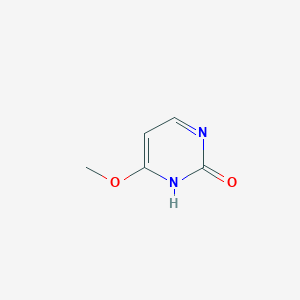

6-methoxypyrimidin-2(1h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYYQDFZPGAAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158357 | |

| Record name | 4-O-Methyluracil-1-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133762-82-0, 18002-25-0 | |

| Record name | 4-O-Methyluracil-1-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98681 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-O-Methyluracil-1-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxypyrimidin 2 1h One and Analogous Structures

De Novo Synthetic Routes to the Pyrimidinone Core

The de novo synthesis of the pyrimidinone core involves the construction of the heterocyclic ring from acyclic precursors. This approach is fundamental in medicinal chemistry for creating diverse molecular scaffolds. nih.govlibretexts.orgmicrobenotes.com

Condensation Reactions in Pyrimidinone Formation

A cornerstone of pyrimidinone synthesis is the condensation reaction between a 1,3-dicarbonyl compound, or its equivalent, and an amidine-containing molecule, such as urea (B33335) or guanidine (B92328). researchgate.netresearchgate.net This method, often referred to as the Pinner synthesis, is a classic and widely utilized strategy. researchgate.net For instance, the reaction of β-keto esters with guanidine hydrochloride in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) can yield 2-aminopyrimidinones. researchgate.net

The versatility of this approach allows for the synthesis of a wide array of substituted pyrimidinones (B12756618) by varying the starting dicarbonyl compound and the amidine source. researchgate.net The reaction typically proceeds via a cyclocondensation mechanism.

Cyclization Strategies for Pyrimidine (B1678525) Ring Construction

Various cyclization strategies are employed to construct the pyrimidine ring. These methods often involve intramolecular reactions of suitably functionalized acyclic precursors. acs.orgmdpi.com One prominent example is the Biginelli reaction, a multi-component reaction that condenses an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones. researchgate.nettandfonline.combanglajol.info

Other strategies include the cyclization of α,β-unsaturated ketones with guanidine. nih.gov Furthermore, metal-catalyzed cycloaddition reactions, such as the copper-catalyzed reaction of alkynes with amidines, provide a powerful tool for constructing the pyrimidine core. mdpi.com The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials.

One-Pot Synthetic Protocols

To enhance efficiency and sustainability, one-pot synthetic protocols have been developed for pyrimidinone synthesis. tandfonline.comnih.govnih.govbeilstein-journals.org These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates. For example, a three-component coupling of aromatic aldehydes, cyclopentanone, and urea or thiourea (B124793) can be achieved using boric acid and glycerol (B35011) in an aqueous medium. tandfonline.com

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these one-pot reactions, leading to the rapid and efficient production of substituted pyrimidinones. nih.govnih.govbeilstein-journals.org These protocols are highly valued in drug discovery and development for their ability to quickly generate libraries of diverse compounds. nih.govnih.govresearchgate.net

Functionalization and Modification of Pre-existing Pyrimidine Rings

An alternative to de novo synthesis is the modification of a pre-existing pyrimidine scaffold. This approach is particularly useful for late-stage functionalization and for accessing derivatives that are difficult to prepare directly.

Introduction of the Methoxy (B1213986) Group at Position 6

The introduction of a methoxy group at the 6-position of a pyrimidine ring is a key step in the synthesis of the target compound. This is typically achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, most commonly a halogen, at the C6 position.

A common precursor for this transformation is a 6-chloropyrimidine derivative. The reaction with sodium methoxide (B1231860) in a suitable solvent displaces the chloride ion to afford the 6-methoxy derivative. nih.gov For example, 4,6-dichloro-2-methylthiopyrimidine can be selectively methoxylated at the 6-position. nih.gov Similarly, 2-amino-4,6-dichloropyrimidine (B145751) can undergo selective SNAr reactions. mdpi.com

The reactivity of different positions on the pyrimidine ring towards nucleophilic substitution can be influenced by the other substituents present on the ring. nih.gov

Strategies for Carbonyl Group Formation at Position 2

The formation of the carbonyl group at the 2-position to yield the pyrimidin-2(1H)-one tautomer can be accomplished through several methods.

One common strategy is the hydrolysis of a 2-aminopyrimidine. asianpubs.org This can be achieved by treatment with nitrous acid, which converts the amino group into a diazonium salt intermediate that is subsequently hydrolyzed to the carbonyl group. asianpubs.org

Another approach involves the hydrolysis of a 2-chloropyrimidine (B141910). This transformation can be carried out under basic conditions. uaeu.ac.aeresearchgate.net For instance, treatment of a 2-chloropyrimidine with potassium trimethylsilanolate can lead to the corresponding 2-(trimethylsilyloxy)pyrimidine, which can then be hydrolyzed to the pyrimidin-2(1H)-one. uaeu.ac.ae

| Starting Material | Reagent(s) | Product | Reference(s) |

| β-Keto ester and Guanidine hydrochloride | KOH, Ethanol | 2-Aminopyrimidinone | researchgate.net |

| Aromatic aldehyde, Cyclopentanone, Urea/Thiourea | Boric acid, Glycerol, Water | Substituted pyrimidinone | tandfonline.com |

| 4,6-Dichloro-2-methylthiopyrimidine | Sodium methoxide | 4-Chloro-6-methoxy-2-methylthiopyrimidine | nih.gov |

| 2-Aminopyrimidine | Nitrous acid | 2(1H)-Pyrimidinone | asianpubs.org |

| 2-Chloropyrimidine | Hydrolysis (e.g., with base) | 2(1H)-Pyrimidinone | uaeu.ac.aeresearchgate.net |

Nucleophilic Substitution Reactions for Pyrimidine Derivatization

Nucleophilic substitution is a fundamental strategy for the functionalization of the pyrimidine core. Leaving groups located at the C2, C4, and C6 positions of the pyrimidine ring are susceptible to displacement by various nucleophiles. bhu.ac.in The reactivity of these positions is influenced by the electronic effects of the two ring nitrogen atoms, which facilitate the stabilization of the negatively charged intermediate (a Meisenheimer complex) formed during the substitution process. bhu.ac.in

In pyrimidines with leaving groups at multiple positions, such as 2,4-dichloropyrimidines, substitution typically occurs preferentially at the more reactive C4 position. google.com This regioselectivity is a critical consideration in synthetic design. However, it has been demonstrated that by carefully selecting the reaction solvent and other conditions, an amine nucleophile can be directed to preferentially substitute the C2 position. google.com

A practical example of this methodology is the derivatization of 2-amino-4-chloro-6-methoxypyrimidine (B129847). In one synthetic scheme, the chloro group at the C4 position is readily displaced by the nucleophile hydrazine (B178648) hydrate (B1144303) in refluxing ethanol to yield 2-amino-4-hydrazinyl-6-methoxypyrimidine. mdpi.com Similarly, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide results in the substitution of both the chloro and the methylthio groups, yielding methyl 2,4-dimethoxypyrimidine-5-carboxylate. rsc.org These reactions underscore the utility of nucleophilic substitution in creating diverse methoxypyrimidine derivatives.

Advanced Synthetic Techniques

Modern synthetic chemistry has moved beyond classical methods to embrace more sophisticated and efficient strategies. For pyrimidinone synthesis, these advanced techniques include novel catalytic systems, adherence to green chemistry principles, the use of complex multicomponent reactions, and the application of flow chemistry for process optimization.

Catalytic Approaches (e.g., Heterogeneous Catalysis, Palladium-catalyzed Cross-Coupling)

Catalysis offers a powerful tool for constructing and functionalizing pyrimidinone cores, often with high efficiency and selectivity under mild conditions. Both heterogeneous and homogeneous catalytic systems, particularly those involving palladium, have been successfully applied.

Palladium-catalyzed Cross-Coupling Reactions have become indispensable for forming carbon-carbon bonds in organic synthesis. nobelprize.org These reactions tolerate a wide variety of functional groups, making them ideal for complex molecule synthesis. nobelprize.org The Suzuki-Miyaura reaction, for instance, has been adapted for pyrimidine chemistry. An efficient catalytic system using Pd(OAc)₂ with orotic acid (a pyrimidone derivative) as a ligand has been developed for the cross-coupling of halides with aryl- and vinylboronic acids. thieme-connect.com The Sonogashira cross-coupling is another key method, used to synthesize 5-alkynyl derivatives from pyrimidinones in the presence of palladium and copper catalysts. mdpi.com

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / Orotic Acid | Aryl/Vinyl Halides + Aryl/Vinylboronic Acids | Biaryls, Stilbenes | thieme-connect.com |

| Suzuki | Pd(PPh₃)₄ / Na₂CO₃ | 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine + Arylboronic Acids | 4-aryl-6-methoxypyrimidines | biomedpharmajournal.org |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Et₃N | Halopyrimidinones + Terminal Alkynes | 5-Alkynylpyrimidinones | mdpi.com |

| Stille | Pd(PPh₃)₄ | Halopyrimidines + Aryl/Vinyltributylstannanes | Aryl/Vinylpyrimidines | jst.go.jp |

Heterogeneous Catalysis provides significant advantages, particularly from a green chemistry perspective, as solid-supported catalysts can be easily separated from the reaction mixture and reused. Various heterogeneous catalysts have been proven effective for pyrimidine and pyrimidinone synthesis. For example, high-surface-area magnesium oxide (MgO) acts as a highly effective and reusable base catalyst for the three-component synthesis of pyrimidinone derivatives. tandfonline.com In another approach, nano-NiZr₄(PO₄)₆ has been employed as a robust and retrievable heterogeneous catalyst for the synthesis of pyrimidines from benzaldehydes, guanidine hydrochloride, and malononitrile. nanochemres.org The development of magnetic nanocatalysts, such as sulfanilic acid-modified magnetic nanoparticles, further simplifies catalyst recovery and reuse in the synthesis of pyrano[2,3-d]pyrimidine derivatives. rsc.org

Green Chemistry Principles in Pyrimidinone Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In pyrimidinone synthesis, this involves employing safer solvents, developing energy-efficient methods, and using renewable or recyclable catalysts.

Several greener approaches have been developed. A novel method utilizes citrus extract as a natural catalyst for the synthesis of aryl-substituted dihydropyrimidones, showcasing the potential of biocatalysis. pjoes.compjoes.com The use of water as a solvent is another key green strategy; for instance, (E,E)-4,6-bis(styryl)-pyrimidines have been synthesized using trifluoroacetic acid (TFA) as a catalyst in water. mdpi.com The use of recyclable heterogeneous catalysts, such as Fe/Al pillared clay or MgO, aligns with green principles by minimizing waste and allowing for catalyst reuse over multiple cycles. tandfonline.comnih.gov These methods often lead to higher yields, shorter reaction times, and simplified workup procedures, providing both environmental and economic benefits. rasayanjournal.co.inderpharmachemica.com

Multicomponent Reaction Methodologies for Pyrimidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. researchgate.netsamipubco.com They allow for the rapid construction of complex molecules from simple starting materials without the need to isolate intermediates. researchgate.net

The Biginelli reaction is a classic MCR used to synthesize dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea. derpharmachemica.com Modern variations have improved this reaction using various catalysts to achieve higher yields and shorter reaction times under environmentally friendly conditions. derpharmachemica.com More advanced MCRs have been designed as tandem processes. For example, a one-pot reaction combining a Glaser coupling of an alkyne with subsequent addition, heterocyclization, and oxidation reactions has been used to efficiently produce carbonyl-2-aminopyrimidine derivatives. acs.org These methodologies are highly effective for creating diverse chemical libraries for biological screening. ijstr.org

| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Aromatic Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | MgBr₂ | Dihydropyrimidinones | derpharmachemica.com |

| Biginelli-Type Reaction | Aryl Aldehyde, Cyclopentanone, Urea/Thiourea | NbCl₅ / AgClO₄ | Fused Pyrimidinones | ijstr.org |

| Tandem MCR | Alkyne, Guanidine, DMSO, O₂ | CuCl / TMEDA / Cs₂CO₃ | Carbonyl-2-aminopyrimidines | acs.org |

| Domino MCR | Aldehydes, Malononitrile, Barbituric Acids | Nano-magnetic solid acid | Pyrano[2,3-d]pyrimidines | rsc.org |

Flow Chemistry Applications in Pyrimidinone Synthesis

Flow chemistry, which involves performing reactions in a continuous stream rather than a flask, has emerged as a powerful technology for chemical synthesis. beilstein-journals.org It offers superior control over reaction parameters like temperature and pressure, enhanced safety, and improved scalability. beilstein-journals.orgmdpi.com

This technology has been successfully applied to the synthesis of pyrimidinones. In one notable application, a retro-Diels–Alder reaction of condensed pyrimidinone derivatives was performed in a continuous-flow reactor to produce various pyrimidinones. beilstein-journals.org This approach not only allowed for rapid condition screening but also achieved yields typically higher than those from conventional batch or microwave processes. beilstein-journals.org Another example is the synthesis of pyrazolo[4,3-d]pyrimidinones, where using a flow reactor with a sulphonated graphene oxide catalyst dramatically reduced the reaction time from 9 hours in a batch process to just 16 minutes. mdpi.comrsc.org The use of automated high-temperature and high-pressure flow reactors further enables the rapid and efficient synthesis of fused pyrimidinone scaffolds that are otherwise difficult to prepare. acs.orgd-nb.info

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-d]pyrimidinones | Batch | 9 hours | ~85% | mdpi.com |

| Flow Chemistry | 16 minutes | 80-85% | ||

| Pyrimidinones (via rDA) | Batch / Microwave | Not specified | Lower yields | beilstein-journals.org |

| Flow Chemistry | Short reaction times | Higher yields |

Chemical Reactivity and Derivatization Strategies of 6 Methoxypyrimidin 2 1h One

Reactivity Profiling of the Pyrimidinone Moiety

The electronic character of the pyrimidinone ring is dictated by the presence of two nitrogen atoms, which exert a strong electron-withdrawing effect. This influence renders the carbon atoms at the C-2, C-4, and C-6 positions electron-deficient and thus susceptible to nucleophilic attack. In contrast, the C-5 position is comparatively electron-rich, making it the primary site for electrophilic reactions.

Nucleophilic Reactivity at Electrophilic Centers (e.g., C-2, C-4, C-6)

The pyrimidine (B1678525) ring's inherent electron deficiency is pronounced at the C-2, C-4, and C-6 positions, marking them as primary electrophilic centers. While the hydroxyl/oxo group at C-2 and the methoxy (B1213986) group at C-6 are not typically good leaving groups, the reactivity of these positions is often exploited by first converting the pyrimidinone to a more reactive intermediate, such as a halogenated derivative.

For instance, the chlorine atoms in 4,6-dichloropyrimidine (B16783) derivatives are readily displaced by a variety of nucleophiles. This principle is demonstrated in the synthesis of pyrimidine derivatives where a chloro group at the C-4 position of a 6-methoxypyrimidine core is substituted by nucleophiles like hydrazine (B178648). This substitution highlights the electrophilic nature of the C-4 position. Similarly, the C-6 position, occupied by the methoxy group in the title compound, can be activated for nucleophilic substitution. While direct displacement of the methoxy group is challenging, its replacement is often achieved via precursor compounds bearing a better leaving group, such as a halogen.

The reactivity at these centers is foundational for building more complex molecular architectures. The table below summarizes the nucleophilic reactivity at these key positions.

| Electrophilic Center | Activating Group | Nucleophile | Product Type |

| C-4 | Chloro | Hydrazine | 4-Hydrazinyl-6-methoxypyrimidine derivative |

| C-4 / C-6 | Chloro | Amines, Thiols, Alkoxides | 4,6-Disubstituted pyrimidine derivatives |

| C-2 | Thioether | Water (after oxidation) | Pyrimidin-2-one derivative arkat-usa.org |

Electrophilic Reactivity at Nucleophilic Centers (e.g., C-5)

In contrast to the electrophilic nature of positions 2, 4, and 6, the C-5 position of the pyrimidine ring is nucleophilic and serves as the principal site for electrophilic substitution reactions. researchgate.net The presence of electron-donating groups, such as the methoxy group at C-6 and the amino group at C-2 (in its tautomeric form), further enhances the electron density at C-5, facilitating attack by electrophiles.

A notable example of this reactivity is the reaction of methoxypyrimidines with benzonitrile (B105546) oxide. This reaction proceeds via a 1,3-dipolar cycloaddition at the C5=C6 double bond, followed by a ring-opening process to yield a 5-[(hydroxyimino)(phenyl)methyl]-4-methoxypyrimidin-2(1H)-one. semanticscholar.org This transformation unequivocally demonstrates that the C-5 position is a viable center for electrophilic attack. Further evidence suggests that the nature of substituents at C-5 can influence this reactivity; for example, a bulky isopropyl group may sterically hinder electrophilic substitution compared to a smaller methoxy group.

Transformations Involving the Methoxy Group

The methoxy group at the C-6 position is a key functional handle that can either be strategically removed or retained to influence the molecule's properties and subsequent reactions.

Cleavage and Substitution Reactions

The ether linkage of the 6-methoxy group can be cleaved under specific conditions to yield the corresponding 6-hydroxypyrimidin-2-one. This transformation is often achieved using strong acidic conditions or through oxidative cleavage. arkat-usa.org For example, Friedel-Crafts reactions on analogous dimethoxylated aromatic systems have shown that selective demethylation can occur at elevated temperatures in the presence of a Lewis acid like aluminum chloride.

Conversely, the C-6 position can be functionalized by introducing a methoxy group through nucleophilic substitution of a suitable leaving group, typically a halogen. The reaction of 6-chloropyrimidine derivatives with sodium methoxide (B1231860) is a common and efficient method for synthesizing 6-methoxypyrimidine compounds. beilstein-journals.org This reactivity underscores the synthetic accessibility of the 6-methoxy-substituted pyrimidinone core. Another innovative method involves the oxidation of a polymer-supported thiouracil with Oxone® in a methanolic solution to introduce a methoxy group at the C-2 position, a strategy that could be adapted for the C-6 position. arkat-usa.org

Retention and Stereochemical Influence

While the methoxy group itself is not a chiral center, its presence can exert a significant influence on the stereochemical outcome of reactions and the conformational preferences of the molecule. Research on the direct stereochemical influence of the 6-methoxy group in 6-methoxypyrimidin-2(1H)-one is limited; however, general principles from related systems offer valuable insights.

The steric bulk and electronic properties of substituents on the pyrimidine ring are known to affect molecular packing in the solid state and can dictate the preferred conformation in solution. scialert.net In reactions such as glycosylation, strategically placed protecting groups on the pyrimidine ring can direct the stereochemistry at the anomeric carbon through neighboring group participation. researchgate.net While not a participating group in the traditional sense, the 6-methoxy group can influence the approach of reagents to nearby reaction centers, potentially favoring the formation of one stereoisomer over another. Its electron-donating nature can also affect the electronic environment of the ring, which in turn can influence the transition states of stereoselective reactions.

Derivatization for Enhanced Functionality

The versatile reactivity of the this compound scaffold has been extensively leveraged to synthesize a diverse array of derivatives with enhanced biological functionalities. These modifications often target the various reactive sites on the pyrimidine ring to append new pharmacophores and modulate the physicochemical properties of the parent molecule. The resulting compounds have shown promise in a range of therapeutic areas, including antiviral, antitumor, and antidiabetic applications. researchgate.netscialert.netnih.govacs.org

The following table details several derivatization strategies starting from or incorporating the 6-methoxypyrimidine core, highlighting the reagents used and the functional outcome of the synthesized molecules.

| Starting Material/Core | Reagent(s) | Position(s) Modified | Resulting Functionality |

| 2-Amino-4-chloro-6-methoxypyrimidine (B129847) | Phenyl isothiocyanate derivatives (after conversion to hydrazinyl intermediate) | C-4 | Potential antidiabetic agents scialert.net |

| 6-Hydroxypyrimidines | Diisopropyl 2-(chloroethoxy)methylphosphonate | O-6 | Antiviral agents (Herpes, HIV) nih.govacs.org |

| 4-Amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate | Formamide (B127407) | C-4, C-5 | Analgesic and antiparkinsonian agents rsc.org |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aryl aldehydes, Urea (B33335) | C-5, C-6 | Antimicrobial agents rsc.org |

Acylation Reactions for Derivative Formation

Acylation of pyrimidinone systems is a fundamental strategy for introducing carbonyl functionalities, which can serve as handles for further chemical modification. The site of acylation on the pyrimidinone ring is highly dependent on the reaction conditions and the substitution pattern of the substrate. For instance, in related 6-aminopyrimidin-4(3H)-ones, formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) can occur at either the exocyclic amino group or the C5 position. The outcome is dictated by the heteroaromatic character of the pyrimidine ring. semanticscholar.org

When the ring has low heteroaromatic character, electrophilic substitution at the electron-rich C5 position is favored. Conversely, in more heteroaromatic pyrimidine systems, the exocyclic amino group demonstrates higher nucleophilicity and undergoes formylation to yield formamide derivatives. semanticscholar.org For this compound, acylation is expected to occur primarily at the N1 position due to its nucleophilicity, although C5 reactivity should also be considered, especially under conditions that favor electrophilic aromatic substitution.

Table 1: Representative Acylation Reactions on Pyrimidine Scaffolds

| Starting Material | Reagent/Conditions | Product Type | Position of Acylation | Ref. |

|---|---|---|---|---|

| 6-Amino-1,3-dimethylpyrimidin-2,4(1H,3H)-dione | Vilsmeier Reagent (POCl₃/DMF), 50°C | 5-Formylpyrimidine | C5 | semanticscholar.org |

| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Vilsmeier Reagent (POCl₃/DMF), 0°C | Imidoformamide | 6-Amino Group | semanticscholar.org |

Alkylation Reactions for Structural Diversification

Alkylation is a versatile method for introducing alkyl or aryl groups onto the pyrimidinone scaffold, significantly diversifying its structure. The reaction typically occurs at the nitrogen atoms, with the N1 position of this compound being a primary site for alkylation due to the presence of the acidic N-H proton. In a related system, the alkylation of an indole (B1671886) derivative with a substituted benzyl (B1604629) bromide was achieved using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF). nih.gov This highlights a common strategy for N-alkylation.

Furthermore, O-alkylation can also be a competing pathway, particularly for the exocyclic carbonyl oxygen in the lactim tautomeric form. In the synthesis of O⁶-alkylated preQ1 derivatives (a related pyrrolo[2,3-d]pyrimidine system), the substitution of a 6-chloro atom with various alcoholates proceeds smoothly, demonstrating the feasibility of introducing diverse alkoxy groups at this position. d-nb.infobeilstein-journals.org This suggests that the methoxy group at C6 in this compound could potentially be exchanged for other alkoxy groups under specific conditions, although N-alkylation at the N1 position remains the more common transformation.

Table 2: Examples of Alkylation Reactions on Related Heterocycles

| Substrate | Reagent | Base/Solvent | Product | Ref. |

|---|---|---|---|---|

| 3-(6-methoxypyridin-3-yl)-5-(trifluoromethoxyl)-1H-indole-2-carboxylate | 2-Chlorobenzyl bromide | K₂CO₃ / DMF | N1-Alkylated indole | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling for related derivatives)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely applied to pyrimidine derivatives. rsc.org This strategy allows for the introduction of aryl or vinyl substituents, typically at a halogenated position on the pyrimidine ring. To apply this to this compound, a necessary first step would be the introduction of a halogen (e.g., bromine or chlorine) at a reactive position, such as C5.

Research on related halo-pyrimidinones demonstrates the effectiveness of this approach. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with a wide variety of aryl and heteroaryl boronic acids using a palladium catalyst system (XPhosPdG2/XPhos). rsc.org Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) undergoes Suzuki coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.comresearchgate.net The efficiency of the Suzuki-Miyaura reaction can be influenced by the choice of catalyst, ligand, base, and solvent, as well as the electronic properties of the coupling partners. thieme-connect.com For instance, electron-deficient arylboronic acids have been observed to react faster and give higher yields in some cases compared to electron-rich ones. thieme-connect.com

Table 3: Conditions for Suzuki-Miyaura Cross-Coupling on Pyrimidine Derivatives

| Halogenated Pyrimidine | Coupling Partner | Catalyst System | Base / Solvent | Key Finding | Ref. |

|---|---|---|---|---|---|

| Aryl Halides | Aryl- and Vinylboronic Acids | Pd(OAc)₂ / Orotic Acid | K₂CO₃ / Dioxane-H₂O | Pyrimidone ligand promotes efficient coupling. | thieme-connect.com |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl Boronic Acids | XPhosPdG2 / XPhos | K₃PO₄ / Toluene-H₂O | Microwave-assisted conditions are efficient. | rsc.org |

Cyclization Reactions to Form Fused Heterocycles

The pyrimidinone ring is an excellent scaffold for the synthesis of fused heterocyclic systems through cyclization reactions. These reactions can involve either the formation of a new ring fused to the pyrimidine core or the transformation of the pyrimidine itself. By introducing appropriate functional groups onto the this compound core, intramolecular or intermolecular cyclizations can be induced to create bicyclic and polycyclic structures.

Table 4: Synthesis of Fused Heterocycles from Pyrimidine Precursors

| Pyrimidine Precursor | Reagents | Fused System Formed | Ref. |

|---|---|---|---|

| 2-Amino-4-chloro-6-methoxypyrimidine | 2-Chloroacetaldehyde | Imidazo[1,2-a]pyrimidine (B1208166) | researchgate.net |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aryl Aldehydes, Urea | Tetrahydropyrimido[4,5-d]pyrimidine | rsc.org |

| 6-Amino-1,3-dimethyl-5-formylpyrimidine-2,4(1H,3H)-dione | Acetophenones, BF₃·Et₂O | Pyrido[2,3-d]pyrimidine | semanticscholar.org |

Advanced Structural Elucidation and Supramolecular Chemistry of 6 Methoxypyrimidin 2 1h One

Crystallographic Investigations

Crystallographic studies provide the most definitive insights into the three-dimensional nature of a molecule. Through techniques like single-crystal X-ray diffraction, the precise arrangement of atoms and the interactions between molecules in the solid state can be meticulously mapped.

Single Crystal X-ray Diffraction Analysis of Molecular Geometry

The pyrimidine (B1678525) ring in these structures is typically found to be essentially planar. iucr.orgnih.gov The bond lengths and angles within the ring reflect the aromatic character and the influence of the various substituents. The C=O bond of the pyrimidinone ring and the C-O bond of the methoxy (B1213986) group will exhibit standard lengths, and the geometry around the nitrogen atoms will be consistent with their hybridization state. The methoxy group's carbon atom may lie slightly out of the main ring plane. iucr.org

Below is a table of representative crystallographic data from a related compound, 4-chloro-6-methoxypyrimidin-2-amine, which illustrates the typical geometric parameters of a substituted methoxypyrimidine ring.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.7683 (2) |

| b (Å) | 16.4455 (2) |

| c (Å) | 10.7867 (2) |

| β (°) | 94.550 (1) |

| Volume (ų) | 666.36 (4) |

Elucidation of Crystal Packing and Intermolecular Interactions

The solid-state organization of pyrimidinone derivatives is heavily governed by a network of intermolecular interactions that dictate crystal packing efficiency and stability. The primary forces at play are hydrogen bonds and, in many cases, π-π stacking interactions.

Pi-Pi Stacking: Aromatic rings, like the pyrimidine core, can interact through π-π stacking. nih.gov This interaction, driven by electrostatic and van der Waals forces, often leads to the arrangement of molecules in columns or layers. researchgate.netresearchgate.net The degree of stacking and the distance between the rings are influenced by the electronic nature of the substituents on the ring. These interactions, in conjunction with hydrogen bonding, create a robust three-dimensional supramolecular architecture.

The table below summarizes the key intermolecular interactions typically observed in the crystal structures of pyrimidinone derivatives.

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| N-H···N | Strong hydrogen bond forming dimeric motifs (e.g., R²₂(8)). | 2.7 - 3.1 |

| N-H···O | Strong hydrogen bond involving the carbonyl oxygen. | ~2.8 - 3.0 |

| O-H···O | Present in hydrated crystals, linking molecules via water. | ~2.7 - 2.9 |

| C-H···O | Weaker hydrogen bond contributing to packing stability. | ~3.0 - 3.5 |

| π-π Stacking | Interaction between aromatic pyrimidine rings. | ~3.3 - 3.8 |

Supramolecular Architectures

The specific and directional nature of the intermolecular interactions in 6-methoxypyrimidin-2(1H)-one and its derivatives allows for the rational design and construction of complex, well-defined supramolecular structures.

Self-Assembly Principles of Pyrimidinone Derivatives

The self-assembly of pyrimidinone derivatives is a cornerstone of their supramolecular chemistry. The driving force is typically the formation of strong, directional hydrogen bonds. semanticscholar.org A prominent example is found in ureidopyrimidinone (UPy) systems, which feature a pyrimidinone ring appended with a urea (B33335) group. These UPy units are designed to self-assemble via a quadruple hydrogen bonding array (DDAA), leading to the formation of very stable, dimeric structures. sioc-journal.cnrsc.org This robust dimerization can be exploited to create supramolecular polymers, where monomer units are linked end-to-end by these non-covalent interactions. researchgate.netacs.org

While this compound lacks the urea moiety of UPy systems, its inherent N-H and C=O groups still allow for strong and directional hydrogen bonding. The principles of self-assembly remain the same: the molecules will associate in a predictable manner to satisfy their hydrogen bonding capabilities, often forming dimers or one-dimensional chains as the primary supramolecular synthons. researchgate.net The presence and nature of substituents on the pyrimidinone ring can be used to tune the strength and geometry of these interactions, thereby controlling the resulting supramolecular architecture. semanticscholar.org

Host-Guest Chemistry and Complexation Modes

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. rsc.org The cavities of host molecules like cyclodextrins, calixarenes, or other synthetic macrocycles can encapsulate guest molecules, driven by forces such as hydrophobic interactions, van der Waals forces, and hydrogen bonding. thno.org

The pyrimidinone core of this compound possesses functional groups (N-H, C=O, methoxy) that can participate in hydrogen bonding with a suitable host. For example, the pyrimidinone could act as a guest, inserting into the cavity of a macrocyclic host where it can form hydrogen bonds with polar groups lining the host's interior. Conversely, the dimeric assembly of pyrimidinone derivatives can create a recognition site for a guest molecule. The specific complexation mode would depend on the size, shape, and electronic complementarity between the host and the guest. researchgate.net This type of interaction is fundamental in applications such as drug delivery, where a host protects a guest drug molecule until it reaches its target. thno.org

Conformational Control through Supramolecular Interactions

Supramolecular interactions can be a powerful tool to control the conformation of a molecule. The formation of a defined, multi-point hydrogen-bonded structure can lock a flexible molecule into a single, preferred conformation. acs.org This is because the energetic benefit of forming strong intermolecular interactions outweighs the entropic penalty of restricting conformational freedom.

In the case of this compound, the primary point of conformational flexibility is the rotation around the C-O bond of the methoxy group. The orientation of this group relative to the pyrimidine ring could be influenced by its inclusion within a host cavity or by its participation in crystal packing. For example, an intramolecular hydrogen bond between a donor on a substituent and a ring nitrogen can pre-organize a molecule into a specific conformation that is favorable for further intermolecular interactions, such as π-stacking. nih.gov Similarly, the formation of a stable hydrogen-bonded dimer could restrict the rotation of the methoxy group to avoid steric clashes with the neighboring molecule, thus demonstrating conformational control through self-assembly.

Tautomerism and Isomerism in Pyrimidinone Systems

The heterocyclic structure of pyrimidinone derivatives, including this compound, allows for the existence of various tautomeric and isomeric forms. Tautomers are structural isomers that readily interconvert through a chemical reaction, most commonly the migration of a proton. This phenomenon is of fundamental importance in understanding the chemical reactivity, biological activity, and physical properties of these compounds. The position of the tautomeric equilibrium can be influenced by various factors, including the molecular structure, solvent polarity, temperature, and pH.

In the case of this compound, the primary form of tautomerism is the lactam-lactim equilibrium. The lactam (keto) form is characterized by a carbonyl group (C=O) within the pyrimidine ring, while the lactim (enol) form contains a hydroxyl group (O-H). Additionally, depending on the protonation site, different lactam forms can exist.

Spectroscopic and Computational Approaches to Tautomeric Equilibrium

The study of tautomeric equilibria in pyrimidinone systems heavily relies on a synergistic combination of spectroscopic techniques and computational modeling. These methods provide critical insights into the relative populations of different tautomers and the factors governing their stability.

Spectroscopic Investigations:

Spectroscopic methods are invaluable for identifying and quantifying tautomeric forms in different states of matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for observing distinct signals for protons attached to nitrogen and oxygen atoms (N-H and O-H) in different tautomers. For instance, studies on related pyrimidinone systems have shown separate singlets for NH and OH protons, confirming the presence of multiple tautomers in solution. mdpi.com Variable-temperature NMR experiments can further elucidate the thermodynamics of the tautomeric equilibrium. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy allows for the direct observation of functional groups that differ between tautomers. The lactam form exhibits a characteristic C=O stretching vibration, while the lactim form shows an O-H stretching band. nih.gov Attenuated Total Reflectance (ATR)-FTIR spectroscopy has been effectively used to identify and distinguish between amino-keto and imino-keto tautomers of the drug gemcitabine, a pyrimidine derivative, by pinpointing their unique spectroscopic "fingerprints". nih.gov For example, the amino-keto form shows a characteristic amino group peak around 3390 cm⁻¹, while the imino-keto form has a distinct =N-H group peak. nih.gov

UV-Vis Spectroscopy: Electronic absorption spectra can differ between tautomers due to variations in their conjugated systems. While UV-Vis spectra are often broad, deconvolution algorithms can help identify the absorption bands corresponding to individual tautomeric forms present in a mixture. mdpi.com The molar ratios of these forms can then be estimated based on the solvent polarity. mdpi.com

Interactive Table 1: Spectroscopic Data for Tautomer Identification in Pyrimidinone Analogs

| Spectroscopic Technique | Tautomer Feature | Typical Wavenumber/Chemical Shift | Compound Example | Reference |

| ¹H NMR | Lactam N-H Proton | ~10.58 ppm | Chromenopyrazolopyrimidinone | mdpi.com |

| ¹H NMR | Lactim O-H Proton | ~12.31 ppm | Chromenopyrazolopyrimidinone | mdpi.com |

| FTIR | Lactam C=O Stretch | 1646-1654 cm⁻¹ | 4-Pyrimidinone | nih.gov |

| FTIR | Imino =N-H Stretch | ~3475 cm⁻¹ | Gemcitabine | nih.gov |

| FTIR | Amino N-H Stretch | ~3390 cm⁻¹ | Gemcitabine | nih.gov |

Computational Approaches:

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic stability of tautomers. nih.gov These calculations can determine the relative energies of different tautomeric forms in the gas phase and in various solvents, providing a theoretical framework for interpreting experimental results. mdpi.comacs.org

For example, computational studies on 4-pyrimidinone have shown that the ketonic form is more stable than the hydroxyl form, which aligns with experimental spectroscopic data. acs.org Calculations can also predict vibrational frequencies, which aids in the assignment of experimental IR spectra for different tautomers. uc.pt By modeling the effects of explicit water molecules, the influence of hydration on vibrational frequencies and intensities can be established, which is crucial for understanding tautomerism in aqueous solutions. nih.gov

Interactive Table 2: Computational Findings on Tautomer Stability in Pyrimidinone Systems

| Compound System | Computational Method | Key Finding | Environment | Reference |

| Chromenopyrazolopyrimidinone | DFT | Tautomer '1a' is the most thermodynamically stable structure. | Vacuum & Solvents | mdpi.com |

| 4-Hydroxypyrimidine / 4(3H)-Pyrimidinone | G3, CBS-APNO, SCS-MP2 | The ketonic form (4(3H)-pyrimidinone) is energetically favored. | Gas Phase | acs.org |

| Guanine Analogues (Isocytosine) | DFT | Electron-donating groups in position 5 stabilize the minor 1,2-I tautomer. | N/A | nih.gov |

| 1-Methyl-2(1H)-pyrimidinone | DFT(B3LYP)/6-31++G(d,p) | Used to identify the structure of a photoproduced open-ring isocyanate isomer. | N/A | uc.pt |

Structural Analysis of Isomeric Forms and Their Interconversion

The different isomeric forms of pyrimidinones (B12756618), primarily tautomers, possess distinct three-dimensional structures which dictate their physical properties and intermolecular interactions. The interconversion between these forms is a dynamic process that can be triggered by various internal and external factors.

Structural Analysis:

The definitive structural elucidation of different isomers is often achieved through X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. For instance, crystallographic studies of a hydrated form of 6-amino-2-methoxypyrimidin-4(3H)one revealed a crystal structure greatly stabilized by a network of O—H⋯O and N—H⋯O hydrogen bonds involving lattice water molecules. researchgate.net Such hydrogen bonding plays a crucial role in stabilizing specific tautomeric forms in the crystal lattice.

In the absence of single crystals, computational methods are used to predict the geometric parameters of different isomers. For related pyrimidinones, DFT calculations have been employed to optimize the geometries of various tautomers, revealing differences in bond lengths and angles that correlate with their spectroscopic signatures. acs.orguc.pt

Interconversion of Isomers:

The interconversion between tautomeric and other isomeric forms is not static and can be influenced by several factors:

Solvent Effects: The polarity of the solvent can significantly shift the tautomeric equilibrium. mdpi.com Polar solvents may stabilize more polar tautomers through hydrogen bonding or dipole-dipole interactions.

Temperature: Changes in temperature can alter the equilibrium constant between isomers. For 6-chloro-2-pyridone, the population of the lactim tautomer was observed to increase with temperature. nih.gov

Photochemistry: UV irradiation can induce isomerization. Studies on 1-methyl-2(1H)-pyrimidinone isolated in a low-temperature matrix demonstrated a photochemical ring-opening reaction to form a conjugated isocyanate isomer. uc.pt

Catalysis: Interconversion can be catalyzed by acids or bases. The epimer interconversion of tetrahydrouridine (B1681287), a modified pyrimidinone nucleoside, was found to be acid-catalyzed. nih.gov

The kinetics of interconversion can be studied using techniques like NMR, which can monitor the change in concentration of each isomer over time. nih.gov For example, the rate constant for the acid-catalyzed interconversion between two epimers of tetrahydrouridine was determined to be (7.4 +/- 0.3) x 10⁻³ h⁻¹ at pH 7.4 and 25 °C. nih.gov Understanding the barriers and mechanisms of these interconversions is essential for controlling the isomeric composition of pyrimidinone-based compounds.

Theoretical and Computational Investigations of 6 Methoxypyrimidin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. For compounds like 6-methoxypyrimidin-2(1H)-one, these methods are invaluable for elucidating electronic structure and conformational preferences.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. mdpi.comnih.gov DFT calculations are used to determine the ground-state electronic energy, electron density distribution, and molecular orbitals of a system. mdpi.com For heterocyclic molecules similar to this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed in conjunction with a basis set such as 6-311++G(d,p) to provide reliable results. researchgate.netekb.eg

These calculations yield fundamental electronic properties, including total energy, dipole moment, and the energies of molecular orbitals. This information is crucial for understanding the molecule's stability, polarity, and spectroscopic characteristics. The electronic structure data obtained from DFT forms the basis for further analysis of the molecule's reactivity and potential interaction sites. ekb.eg

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. researchgate.net For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to locate the global minimum on the potential energy surface.

Conformational analysis is particularly important for molecules with rotatable bonds, such as the methoxy (B1213986) group (-OCH₃) in this compound. nih.gov The rotation around the C-O single bond can lead to different conformers with varying energies. Computational methods can identify the most stable conformer by comparing the relative energies of these different spatial arrangements. mdpi.com The optimized geometry reveals a nearly planar pyrimidine (B1678525) ring, with the orientation of the methoxy group's methyl substituent being a key conformational variable. Verifying that the optimized structure is a true minimum is done by performing frequency calculations, which should yield no imaginary frequencies. nih.gov

Electronic Properties and Reactivity Prediction

Theoretical calculations are instrumental in predicting how a molecule will behave in a chemical reaction. By analyzing its electronic properties, one can forecast its reactivity towards other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, is associated with the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and low reactivity. For this compound, DFT calculations can provide the energies of these frontier orbitals.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.45 | Electron-donating ability |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.20 | Electron-accepting ability |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.25 | Chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of its reactive sites. deeporigin.comresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. wolfram.com For this compound, these negative regions are expected to be concentrated around the electronegative oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atoms in the pyrimidine ring. Regions of positive electrostatic potential, colored blue, are electron-poor and indicate sites for nucleophilic attack, which are generally found around the hydrogen atoms. researchgate.net Green areas represent regions of neutral potential. The MEP map provides a clear and intuitive picture of the molecule's charge distribution and its implications for intermolecular interactions. deeporigin.com

Based on the principles of conceptual DFT, several global and local reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. mdpi.com These descriptors are derived from the energies of the frontier orbitals.

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts additional electronic charge from the environment.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.825 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.625 |

| Global Softness (S) | 1 / η | 0.381 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.788 |

Local Reactivity Descriptors , such as the Fukui function (f(r)), provide information about the reactivity at specific atomic sites within the molecule. researchgate.netresearchgate.net The Fukui function helps identify which atoms are most likely to be involved in nucleophilic (f+) or electrophilic (f-) attacks, offering a more detailed picture of chemical behavior than global descriptors alone. researchgate.net

Based on a comprehensive search of available scientific literature, it has been determined that specific theoretical and computational studies detailing the analyses outlined in the request for the compound “this compound” are not presently available.

The required analyses, including:

Spectroscopic Property Simulations(FT-IR, Raman, and NMR chemical shift predictions)

...have not been published for this specific molecule. While computational studies and the aforementioned analytical techniques have been applied to structurally similar pyrimidine and pyridine (B92270) derivatives, the strict constraint to focus solely on this compound prevents the generation of a scientifically accurate article that adheres to the provided outline.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary research data in the public domain.

Lack of Specific Research Data for this compound

General methodologies for such investigations typically involve optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT). Subsequently, TD-DFT calculations are performed to predict the electronic absorption spectrum. These simulations provide data on the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions, such as π → π* or n → π*, by analyzing the contributions of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Although studies exist for other pyrimidine derivatives, extrapolating this data to this compound would be scientifically inaccurate. The precise electronic properties and UV-Vis absorption characteristics are highly dependent on the specific molecular structure and substituent groups. Therefore, without research focused solely on this compound, a detailed and accurate discussion of its simulated UV-Vis spectrum and electronic transitions cannot be provided at this time.

Mechanistic Biological Studies of 6 Methoxypyrimidin 2 1h One at the Molecular Level

Molecular Interaction Profiling

Molecular interaction profiling is crucial for understanding the therapeutic potential and mechanism of action of a compound. This involves determining how strongly a molecule binds to its biological target and identifying the specific molecular interactions that stabilize this binding.

Binding Affinity Studies with Biochemical Targets (e.g., Enzymes, Receptors)

The binding affinity of various derivatives containing the methoxypyrimidine moiety has been quantified against several biological targets. For instance, a series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols were identified as selective antagonists for the Protease-Activated Receptor 4 (PAR4). nih.gov One of these compounds, 9j, demonstrated equipotent antagonism with an IC₅₀ of 445 nM in a PAC-1 assay and 435 nM in a P-Selectin assay. nih.gov

In the realm of kinase inhibition, compounds featuring a methoxypyrimidine core have been developed as potent inhibitors of Bone Morphogenetic Protein Receptor Type 2 (BMPR2), a target implicated in skeletal defects and cancer. acs.org DNA-encoded chemical library screening identified initial hits that were optimized, leading to analogs like CDD-1281 and CDD-1653 with IC₅₀ values of 1.2 nM and 2.8 nM, respectively. acs.org Another derivative, 4-(2-Chloro-5-methoxypyrimidin-4-yl)-1-phenylpiperazin-2-one (6m), was also synthesized as part of these structure-activity relationship studies. acs.org

Furthermore, the methoxypyrimidine scaffold has been incorporated into "dual" orexin (B13118510) receptor antagonists, which target both OX1R and OX2R. frontiersin.org One such compound, IPSU (2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one), was studied for its kinetic properties at these receptors. frontiersin.org

| Compound Derivative | Target | Assay | Binding Affinity (IC₅₀) | Source |

|---|---|---|---|---|

| (1-Benzyl-3-(6-methoxypyrimidin-3-yl)...)methanol (9j) | Protease-Activated Receptor 4 (PAR4) | PAC-1 | 445 nM | nih.gov |

| (1-Benzyl-3-(6-methoxypyrimidin-3-yl)...)methanol (9j) | Protease-Activated Receptor 4 (PAR4) | P-Selectin | 435 nM | nih.gov |

| CDD-1281 | BMPR2 Kinase | Kinase Assay | 1.2 nM | acs.org |

| CDD-1653 | BMPR2 Kinase | Kinase Assay | 2.8 nM | acs.org |

Elucidation of Molecular Recognition Events

Understanding the specific non-covalent interactions between a ligand and its target is key to deciphering its mechanism of action. Schild analysis of the PAR4 antagonist 9j revealed a mixed competitive/noncompetitive mode of inhibition. nih.gov Molecular modeling studies of other pyrimidine (B1678525) derivatives have shown that a combination of hydrophobic interactions and π-stacking often governs the binding to their targets. uobasrah.edu.iq

The binding of ligands to protein active sites is stabilized by a network of interactions. For example, in studies of the SARS-CoV-2 main protease (Mpro), hydrogen bonds with residues like Glu166 and non-polar interactions with Met49 and Met165 were crucial for ligand binding. nih.gov Similarly, the stability of pyrimidine derivatives in the active sites of α-glucosidase and α-amylase is achieved through specific binding poses. mdpi.com These molecular recognition events, often elucidated through computational methods, are fundamental to a compound's biological activity.

Computational Biology Approaches

Computational biology provides powerful tools to predict and analyze the interactions between small molecules and their biological targets at an atomic level. Techniques like molecular docking and molecular dynamics simulations offer insights that are complementary to experimental data.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is widely used to predict the binding conformation and affinity of a ligand to a protein. researchgate.net Numerous studies have employed this technique to investigate methoxypyrimidine derivatives.

For instance, docking studies were used to identify potential inhibitors of Janus Kinase 3 (JAK3). bioinformation.net A lead compound, 2-{[4-(2-amino-6-methoxypyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol, was found to interact with key residues in the JAK3 active site, including Glu903, Leu956, and Leu905. bioinformation.net In another study, new sulfonylurea compounds containing an imidazole (B134444) ring attached to the pyrimidine active group were designed based on docking simulations, which predicted a stable complementary structure with the active site of the enzyme acetolactate synthase (ALS). clockss.org

Docking simulations also guided the discovery of inhibitors for Staphylococcal nuclease domain-containing 1 (SND1) to treat metastatic breast cancer. nih.govresearchgate.net A pyrimidine derivative, BAS_00381028, was identified as a promising lead with a strong binding energy score of -10.25 kcal/mol, forming robust interactions with the enzyme. nih.govresearchgate.net

| Compound Derivative | Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Source |

|---|---|---|---|---|

| 2-{[4-(2-amino-6-methoxypyrimidin-4-yl)...]amino}ethanol | Janus Kinase 3 (JAK3) | Not specified | Glu903, Leu956, Leu905 | bioinformation.net |

| BAS_00381028 | Staphylococcal nuclease domain-containing 1 (SND1) | -10.25 | Not specified | nih.govresearchgate.net |

| BAS_00327287 | Staphylococcal nuclease domain-containing 1 (SND1) | -9.65 | Not specified | nih.govresearchgate.net |

| pipCIO | Pseudomonas aeruginosa Hemagglutinin (PA–HA) | -4.2 | Not specified | researchgate.net |

| pipCIO | Fucose-binding lectin (PA-IIL) | -4.6 | Not specified | researchgate.net |

Dynamics and Energetics of Binding

Molecular dynamics (MD) simulations provide a deeper understanding of the stability and conformational changes of a ligand-protein complex over time. These simulations were performed on the complexes of SND1 with lead compounds like BAS_00381028. nih.govresearchgate.net The results showed stable dynamics with no significant fluctuations in the binding mode, with the mean root mean square deviation (RMSD) for the BAS_00381028 complex being 1.87 Å. researchgate.net

To further quantify the binding affinity, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are employed. nih.govnih.govresearchgate.net For the SND1 inhibitors, the MM/PBSA binding energy for BAS_00381028 was calculated to be -27.89 kcal/mol, while for BAS_00327287 it was -36.41 kcal/mol, indicating the formation of very stable complexes. nih.govresearchgate.net These calculations revealed that van der Waals forces were the most dominant contributors to the stability of the docked systems. nih.gov

Mechanistic Insights into Cellular Effects

The molecular interactions and binding affinities ultimately translate into cellular effects. The potent and selective inhibition of BMPR2 kinase by methoxypyrimidine derivatives was shown to suppress BMP/SMAD-dependent gene expression in cell-based reporter assays. acs.org Specifically, compounds like CDD-1281 and CDD-1653 suppressed BRE-reporter activity in 293T cells with IC₅₀ values of 6.19 µM and 6.92 µM, respectively, demonstrating a clear link between target engagement and modulation of a cellular signaling pathway. acs.org

Similarly, the inhibitory effect of sulfonylurea compounds containing the methoxypyrimidine moiety on the enzyme acetolactate synthase (ALS) provides a mechanistic basis for their herbicidal activity, as ALS is crucial for amino acid synthesis in plants. clockss.org The same study also noted that these compounds had an inhibitory effect on certain phytopathogenic fungi. clockss.org The broad biological importance of the pyrimidine scaffold is well-documented, with various derivatives exhibiting antimicrobial, antiviral, and antitumor activities, underscoring the versatility of this chemical core in modulating cellular functions. uobasrah.edu.iqrsc.orgnih.gov

Investigations into Biochemical Pathway Modulation

There is no available research detailing investigations into how 6-methoxypyrimidin-2(1H)-one modulates specific biochemical pathways. While the broader class of pyrimidine derivatives is known to be involved in various biological processes, including nucleic acid synthesis and as pharmacophores in drug design, studies pinpointing the pathway interactions of this particular compound could not be found. scialert.netscience.gov

Analysis of Molecular Mechanisms Underlying Cellular Responses

Similarly, there is a lack of data analyzing the molecular mechanisms through which this compound might elicit cellular responses. For instance, no studies were identified that examined its impact on cellular viability by targeting specific molecules. Research on related compounds, such as indole (B1671886) derivatives containing a 6-methoxypyrimidin-3-yl moiety, has shown activity as antagonists for targets like the Protease-Activated Receptor 4 (PAR4), but this action cannot be directly attributed to this compound itself. nih.govacs.orgnih.gov Other studies focus on complex pyrimidine hybrids and their supramolecular structures without detailing specific cellular mechanisms of the base pyrimidinone. nih.gov

Due to the absence of specific research on this compound, no data tables on its biochemical or cellular effects can be generated.

Applications of 6 Methoxypyrimidin 2 1h One in Advanced Chemical Research

Role as a Privileged Scaffold in Drug Design and Discovery

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a highly valuable starting point for the development of new drugs. The methoxypyrimidine core serves as such a scaffold due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules.

The 6-methoxypyrimidine unit is a versatile structural scaffold for the synthesis of complex bioactive compounds. researchgate.net Its functional groups can be readily modified, allowing chemists to create large libraries of related molecules to probe structure-activity relationships (SAR). This adaptability makes it a cornerstone in the development of kinase inhibitors, antimicrobial agents, and other therapeutics. The pyrimidine (B1678525) ring itself is electron-deficient, which influences its reactivity and allows for targeted modifications at specific positions. scispace.comscialert.net This predictable reactivity is crucial for its role as a reliable building block in medicinal chemistry. For instance, related structures like 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428) are described as versatile scaffolds that can undergo a variety of chemical transformations, including Suzuki-Miyaura couplings and nucleophilic substitutions, to generate diverse molecular architectures. researchgate.net

A significant application of the 6-methoxypyrimidine scaffold is in the design of specific enzyme and receptor ligands. A notable example is the development of selective antagonists for the Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor involved in thrombin-induced platelet activation. nih.govacs.org Researchers have developed a series of potent and selective PAR4 antagonists based on an indole (B1671886) structure featuring a 6-methoxypyrimidin-3-yl group. nih.govnih.gov

These antagonists are designed to offer a new approach to antiplatelet therapy, potentially with a lower risk of bleeding compared to existing treatments. acs.orgalzdiscovery.org The development process involved optimizing the initial lead compound to improve potency, selectivity against the related PAR1 receptor, and drug metabolism and pharmacokinetics (DMPK) profiles. nih.govacs.org The 6-methoxypyrimidine moiety was a key component in achieving high affinity and selectivity for the PAR4 target. nih.gov

Detailed research has identified specific compounds from this series that demonstrate significant potential.

| Compound | PAR4 IC₅₀ (nM) | PAR1 IC₅₀ (µM) | Key Attributes |

| 9j | 445 | > 30 | Favorable in vitro DMPK profile and activity against γ-thrombin. nih.govacs.orgnih.gov |

| 10h | 179 | > 30 | Nanomolar potency, high selectivity, and favorable in vivo pharmacokinetics in rats and mice. nih.govacs.orgnih.gov |

This table presents data on specific PAR4 antagonists developed using the 6-methoxypyrimidine scaffold, highlighting their potency and selectivity.

Utility as Key Intermediates in Complex Organic Synthesis

Beyond their direct use as scaffolds for bioactive molecules, 6-methoxypyrimidin-2(1H)-one and its analogues are crucial intermediates in the multi-step synthesis of other complex chemical entities. An intermediate is a molecule that is formed during the course of a chemical reaction and is subsequently converted into the final product.

Halogenated methoxypyrimidines, such as 2-amino-4-chloro-6-methoxypyrimidine (B129847) and 4-chloro-6-methoxypyrimidine (B185298), are widely used as key intermediates and versatile building blocks for a range of pharmaceuticals. chembk.comlookchem.comalzchem.com These compounds serve as precursors in the synthesis of antibiotics, anticancer agents, and antiviral drugs. chembk.com The presence of chloro and methoxy (B1213986) groups provides reactive sites for further chemical modifications, making them ideal starting materials for constructing more elaborate drug molecules. lookchem.com For example, a pyrimidine intermediate was instrumental in an optimized, microwave-promoted synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infections. nih.gov

The utility of methoxypyrimidine intermediates extends to the agrochemical industry. alzchem.com Compounds like 4-chloro-6-methoxypyrimidine are used as precursors in the production of various pesticides and herbicides. lookchem.com The pyrimidine core is found in several commercial agrochemicals. One such example is the herbicide Chlorimuron, which contains a 4-chloro-6-methoxypyrimidin-2-yl group and is used for broadleaf weed control. epo.org The structural features of these pyrimidine derivatives allow for the development of compounds with specific biological activities relevant to agriculture, such as plant growth regulation. The broad applicability of these intermediates underscores their importance in both medicinal and agricultural chemistry. rsc.org

| Intermediate Compound | Application Area |

| 2-Amino-4-chloro-6-methoxypyrimidine | Pharmaceuticals, Agrochemicals alzchem.com |

| 4-Chloro-6-methoxypyrimidine | Pharmaceuticals, Pesticides, Herbicides lookchem.com |

| 6-Methoxypyrimidine-2,4(1H,3H)-dione | Pharmaceutical Intermediates chembk.com |

This table summarizes the applications of key methoxypyrimidine intermediates in the pharmaceutical and agrochemical sectors.

Development of Novel Functional Materials

The unique electronic and structural properties of the pyrimidine ring system also make it a candidate for the development of novel functional materials. While research in this area is less extensive than in drug discovery, the potential is significant. Derivatives of 6-methoxypyrimidine can be used as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers.

A study reported the synthesis and crystal structure of a copper (II) complex incorporating a 4-amino-6-methoxypyrimidine (B42944) ligand. researchgate.net In this complex, the pyrimidine ligands bridge copper centers to form a one-dimensional corrugated chain. researchgate.net Such structures are of interest for their potential applications in catalysis, gas storage, and molecular sensing. Furthermore, the broader class of nitrogen-containing heterocycles, including pyrimidines and related imidazoles, is being explored for use in functional materials such as dyes for solar cells and other optical applications. rsc.org The ability to tune the electronic properties of the pyrimidine ring through substitution makes these compounds promising building blocks for advanced materials with tailored functions.

Exploration of Electronic and Optical Properties in Materials Science

The pyrimidine scaffold, a core component of this compound, is a subject of significant interest in materials science due to its inherent electronic and optical characteristics. The arrangement of nitrogen atoms within the heterocyclic ring, combined with the electronic influence of substituents, gives rise to tunable properties applicable in advanced materials. Research into pyrimidine derivatives often focuses on understanding their behavior in response to electromagnetic radiation, particularly visible light. uomustansiriyah.edu.iq

Key electronic properties investigated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the potential for charge transfer within the molecule. researchgate.net For instance, computational studies using Density Functional Theory (DFT) on related pyrimidine derivatives, such as hydrated 6-amino-2-methoxypyrimidin-4(3H)one (HAMP), have determined the HOMO-LUMO energy gap to be 5.414 eV, suggesting the possibility of intramolecular charge transfer. researchgate.net Such computational analyses are crucial for predicting the kinetic stability and chemical reactivity of these compounds. researchgate.net The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, helps identify the electrophilic and nucleophilic sites within the molecule, further elucidating its reactive nature. researchgate.netresearchgate.net

The optical properties of pyrimidine derivatives are intrinsically linked to their electronic structure. uomustansiriyah.edu.iq Electron energy transitions are a primary interaction that governs optical phenomena in solid materials. uomustansiriyah.edu.iq For materials with specific band gap energies, absorption of visible light can occur, leading to colored appearance, while those with larger band gaps may be transparent. uomustansiriyah.edu.iq The introduction of different functional groups can modify the electronic and, consequently, the optical properties. Studies on various pyrimidine-based compounds demonstrate their potential in applications like fluorescent materials. The fluorescence quantum yield (QY), a measure of the efficiency of light emission, has been determined for certain derivatives. For example, 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde was found to have a quantum yield of 27.126% at an excitation wavelength of 385 nm. researchgate.net The modification of the pyrimidine core and the resulting change in π-conjugation can lead to shifts in absorption and emission spectra, a phenomenon that is actively explored in the development of new optical materials. nih.gov

Table 1: Electronic and Optical Properties of Related Pyrimidine Derivatives

| Compound | Key Property | Value |

|---|---|---|

| Hydrated 6-amino-2-methoxypyrimidin-4(3H)one (HAMP) | HOMO-LUMO Energy Gap | 5.414 eV researchgate.net |

Ligand Development for Metal Complexes

The this compound structure contains multiple heteroatoms, specifically nitrogen and oxygen, which possess lone pairs of electrons. These sites make the molecule an excellent candidate for acting as a ligand in the formation of coordination complexes with various metal ions. The development of pyrimidine-based ligands is a burgeoning area of research in inorganic and medicinal chemistry, as the resulting metal complexes often exhibit unique and enhanced properties compared to the free ligand. nih.govmdpi.com

The synthesis of these metal complexes typically involves the reaction of the pyrimidine derivative with a metal salt in a suitable solvent system. The stoichiometry of the reactants, particularly the metal-to-ligand ratio, is a critical factor that determines the structure and properties of the final complex. For example, in the synthesis of a gold(III) complex using a related ligand, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a metal-to-ligand-to-base ratio of 1:4:2 was employed to yield a stable, non-charged complex. mdpi.com Similarly, Co(II) and Cu(II) complexes of a Schiff base derived from 6-methoxypyridin-3-amine were prepared using a 2:1 ligand-to-metal ratio. nih.govsemanticscholar.org

The coordination can occur through different atoms in the pyrimidine ring, leading to various coordination modes. In a complex of Cu(II) with 2-amino-6-methylpyrimidin-4-(1H)-one, the metal ion is coordinated by two nitrogen atoms from the pyrimidine rings of two separate ligand molecules, resulting in a square planar geometry. mdpi.com The versatility of the pyrimidine scaffold allows for the synthesis of a wide array of metal complexes with transition metals such as copper, cobalt, nickel, and gold. nih.govmdpi.commdpi.com These complexes are often characterized by techniques like single-crystal X-ray diffraction, IR spectroscopy, and UV-Vis spectroscopy to elucidate their three-dimensional structure and bonding characteristics. mdpi.commdpi.com The resulting complexes can have distinct physical properties, such as color and solubility, which differ from the parent ligand. mdpi.com

Table 2: Examples of Metal Complexes with Pyrimidine-Based Ligands

| Ligand | Metal Ion(s) | Resulting Complex/Product |

|---|---|---|

| 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Au(III) | A stable, yellow-orange solid complex with a 1:4 metal-to-ligand ratio. mdpi.com |

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (Schiff base) | Cu(II), Co(II) | Precipitates of Schiff base metal complexes with a 2:1 ligand-to-metal ratio. nih.govsemanticscholar.org |

| 2-Amino-6-methylpyrimidin-4-(1H)-one | Cu(II) | A dark blue crystalline complex, Cu(dimpyr)₂(H₂O)₂₂, where the Cu(II) ion is tetracoordinated. mdpi.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydrated 6-amino-2-methoxypyrimidin-4(3H)one (HAMP) |

| 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde |

| 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |

| 6-Methoxypyridin-3-amine |

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine |

| 2-Amino-6-methylpyrimidin-4-(1H)-one |